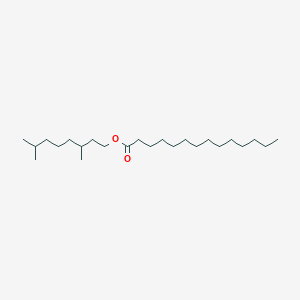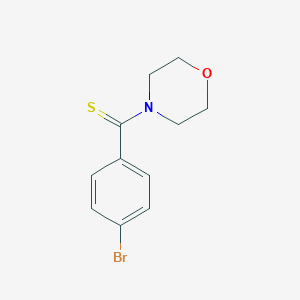
Methyltin(3+)
Overview
Description
Methyltin(3+) compounds are organotin compounds where a tin atom is bonded to one or more methyl groups. These compounds are part of a broader class of organotin compounds, which have diverse applications in various industries. Methyltin(3+) compounds are particularly known for their use as stabilizers in the production of polyvinyl chloride (PVC) and other polymers, providing thermal stability and enhancing the material’s properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltin(3+) compounds can be synthesized through several methods. One common approach involves the reaction of methyltin trichloride with various reagents. For example, methyltin trichloride can react with isooctyl mercaptoacetate in the presence of an inorganic alkaline substance, controlling the pH to 6-8 and maintaining the reaction temperature between 30-80°C . This method ensures a high yield and environmentally friendly process.
Industrial Production Methods: In industrial settings, methyltin(3+) compounds are often produced using large-scale reactors where methyltin trichloride is reacted with suitable reagents under controlled conditions. The process typically involves steps such as stirring, pH adjustment, and temperature control to ensure optimal reaction conditions and high product purity .
Chemical Reactions Analysis
Types of Reactions: Methyltin(3+) compounds undergo various chemical reactions, including:
Oxidation: Methyltin(3+) compounds can be oxidized to form higher oxidation state tin compounds.
Reduction: These compounds can be reduced to lower oxidation state tin compounds.
Substitution: Methyltin(3+) compounds can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be employed to replace the methyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methyltin oxides, while substitution reactions can produce a wide range of organotin derivatives .
Scientific Research Applications
Methyltin(3+) compounds have numerous applications in scientific research and industry:
Chemistry: Used as catalysts in various organic reactions and as stabilizers in polymer production.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used as heat stabilizers in the production of PVC and other polymers, enhancing their thermal stability and durability
Mechanism of Action
The mechanism of action of methyltin(3+) compounds involves their interaction with molecular targets and pathways. For instance, in biological systems, these compounds can interact with cellular components, leading to various effects such as enzyme inhibition or activation. The specific pathways and targets depend on the particular methyltin(3+) compound and its structure .
Comparison with Similar Compounds
Methyltin(3+) compounds can be compared with other organotin compounds such as dimethyltin and trimethyltin:
Dimethyltin: Contains two methyl groups bonded to the tin atom. It is also used as a stabilizer in PVC production but has different reactivity and stability compared to methyltin(3+).
Trimethyltin: Contains three methyl groups bonded to the tin atom. It is known for its neurotoxic effects and is less commonly used in industrial applications.
Uniqueness: Methyltin(3+) compounds are unique due to their specific balance of stability and reactivity, making them highly effective as stabilizers in polymer production. Their ability to undergo various chemical reactions also makes them versatile intermediates in organic synthesis .
Properties
IUPAC Name |
methyltin(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Sn/h1H3;/q;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJAOJSMZSXHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Sn+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017141 | |
| Record name | Methyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16408-15-4 | |
| Record name | Methyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016408154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOMETHYLTIN ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U64V227YY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)



![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)




![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)
